molecular formula C6H9BO2S B067913 (5-Ethylthiophen-2-yl)boronic acid CAS No. 162607-16-1

(5-Ethylthiophen-2-yl)boronic acid

Cat. No.: B067913
CAS No.: 162607-16-1
M. Wt: 156.02 g/mol
InChI Key: SRCHLCSUUTVUNG-UHFFFAOYSA-N
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Description

(5-Ethylthiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C6H9BO2S and its molecular weight is 156.02 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (5-Ethylthiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, in turn, donates electrons to form a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler precursors .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This is achieved through its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action of this compound is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign .

Properties

IUPAC Name

(5-ethylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCHLCSUUTVUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598884
Record name (5-Ethylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162607-16-1
Record name (5-Ethylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ethylthiophen-2-yl)boronic acid
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